

# In-Depth Technical Guide: 2-Phthalimidoethanesulfonamide

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## Compound of Interest

Compound Name: 2-Phthalimidoethanesulfonamide

Cat. No.: B1211333

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This technical guide provides a comprehensive overview of **2-Phthalimidoethanesulfonamide**, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a potential synthetic pathway.

## Core Data Presentation

Table 1: Chemical Identity and Synonyms

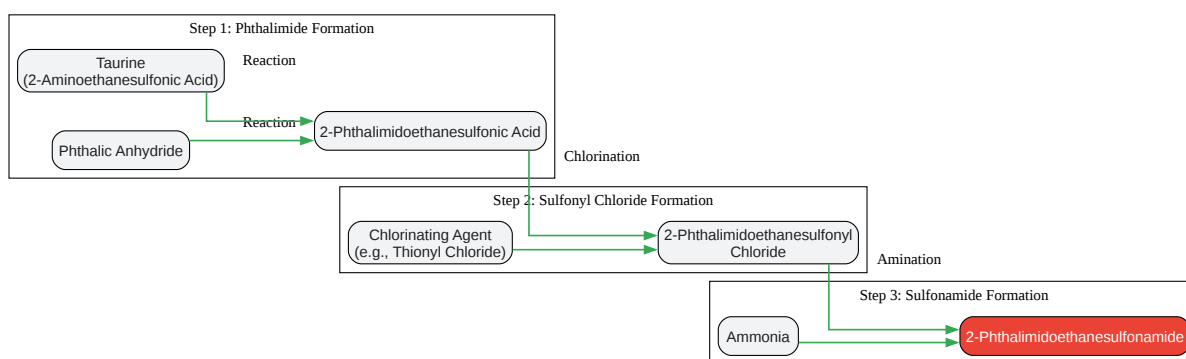
Identifier	Value
Chemical Name	2-(1,3-dioxoisindolin-2-yl)ethanesulfonamide
CAS Number	4443-23-6
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S
Synonyms	2-Phthalimidoethanesulfonamide; 2-(1,3-dioxoisindol-2-yl)ethanesulfonamide; 2-(1,3-dioxo-2-isoindolinyl)ethanesulfonamide; 2-(1,3-diketoisoindolin-2-yl)ethanesulfonamide; 2H-Isoindole-2-ethanesulfonamide, 1,3-dihydro-1,3-dioxo-

Table 2: Physicochemical Properties[1]

Property	Value
Molecular Weight	254.26 g/mol
Exact Mass	254.03612798 u
Density	1.542 g/cm <sup>3</sup>
Boiling Point	476.7 °C at 760 mmHg
Flash Point	242.1 °C

## Synthesis Pathway

The synthesis of **2-Phthalimidoethanesulfonamide** can be conceptualized as a multi-step process, commencing from readily available starting materials. The pathway involves the protection of an amino group, followed by conversion to a sulfonyl chloride, and subsequent amination.



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Caption: Proposed synthesis pathway for **2-Phthalimidoethanesulfonamide**.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Phthalimidoethanesulfonamide** is not readily available in the cited literature, a general procedure can be inferred from the synthesis of related sulfonamides. The following is a proposed experimental workflow based on established chemical principles.

### Step 1: Synthesis of 2-Phthalimidoethanesulfonic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalic anhydride and taurine (2-aminoethanesulfonic acid).

- Solvent: Add a suitable high-boiling solvent such as glacial acetic acid.
- Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-Phthalimidoethanesulfonic acid, is expected to precipitate.
- Purification: Collect the solid by filtration, wash with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials, and dry under vacuum.

## Step 2: Synthesis of 2-Phthalimidoethanesulfonyl Chloride

- Reaction Setup: In a fume hood, suspend the dried 2-Phthalimidoethanesulfonic acid in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
- Chlorination: Slowly add a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride, to the suspension at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.
- Work-up: Remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2-Phthalimidoethanesulfonyl chloride can be used in the next step without further purification.

## Step 3: Synthesis of 2-Phthalimidoethanesulfonamide

- Reaction Setup: Dissolve the crude 2-Phthalimidoethanesulfonyl chloride in an appropriate aprotic solvent like tetrahydrofuran (THF) or dioxane in a round-bottom flask cooled in an ice bath.
- Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

- **Reaction:** Allow the reaction to proceed for several hours at low temperature, then let it warm to room temperature.
- **Work-up:** Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **2-Phthalimidoethanesulfonamide**.

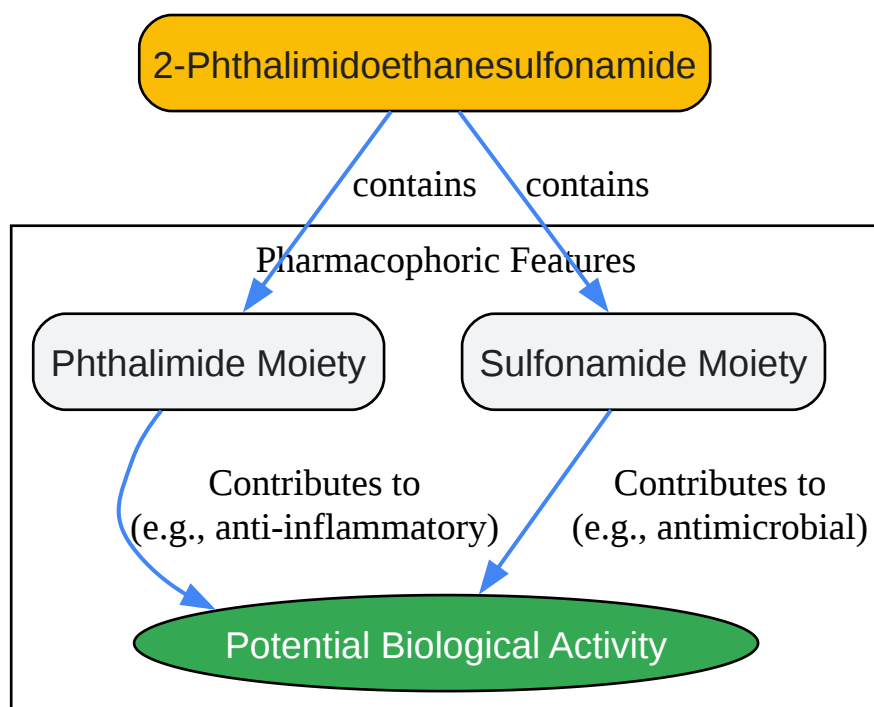
## Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity of **2-Phthalimidoethanesulfonamide**. However, the phthalimide and sulfonamide moieties are present in a wide range of biologically active compounds. Phthalimide derivatives have been investigated for their anti-inflammatory, and other therapeutic properties.

Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including antimicrobial and carbonic anhydrase inhibitory effects. Further research is warranted to elucidate the potential biological profile of **2-Phthalimidoethanesulfonamide**.

## Logical Relationship of Key Moieties

The structure of **2-Phthalimidoethanesulfonamide** incorporates two key functional groups that are often associated with biological activity. The logical relationship between these moieties and their potential contribution to the overall pharmacological profile is an important consideration for researchers in drug discovery.



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Caption: Relationship of key functional moieties to potential bioactivity.

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## References

- 1. Synthesis and crystal structure of rac-2-(1,3-dioxoisindolin-2-yl)ethyl 4-methyl-N-phenyl-N'-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Phthalimidoethanesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211333#2-phthalimidoethanesulfonamide-cas-number-and-synonyms]

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